1-(4-Fluorophenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea” is a compound that is part of a class of molecules known as 1,2,4-triazoles . These compounds are known for their antimicrobial and anti-inflammatory activities . The compound is synthesized from adamantane-1-carboxylic acid .
Synthesis Analysis
The synthesis of this compound starts from adamantane-1-carboxylic acid . This is esterified with methanol to yield the methyl ester, which is then reacted with hydrazine to yield adamantane-1-carboxylic acid hydrazide . The reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes in ethanol or acetic acid yields the corresponding 4-arylideneamino derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with an adamantyl group attached to a 1,3,4-thiadiazol-2-yl group, which is further attached to a 4-fluorophenyl urea group. The molecular formula is C16H21N3OS.Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, the treatment of the 4-(2,6-difluoro- and dichlorobenzylideneamino) derivatives with 1-substituted piperazines, and formaldehyde solution in ethanol affords good yields of the corresponding 5-(1-adamantyl)-4-(2,6-dihalobenzylideneamino-2-(4-substituted-1-piperazinylmethyl)-1,2,4-triazoline-3-thiones .Mechanism of Action
Target of Action
Similar adamantane derivatives have been associated with antiviral activity against the influenza and hiv viruses, and also exhibit antimicrobial and anti-inflammatory activities .
Mode of Action
It’s known that similar adamantane derivatives interact with their targets to exert their effects
Biochemical Pathways
It’s known that similar adamantane derivatives can influence various biological activities, such as antibacterial and anti-inflammatory properties . The exact pathways and their downstream effects would require further investigation.
Result of Action
Similar adamantane derivatives have been associated with antimicrobial and anti-inflammatory activities . The specific effects of this compound would require further investigation.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more
Future Directions
The future directions for this compound could involve further exploration of its antimicrobial and anti-inflammatory activities. In addition, the in vivo anti-inflammatory activity of related compounds was determined using the carrageenan-induced paw oedema method in rats . Several derivatives showed good or moderate dose-dependent activity in this area .
Properties
IUPAC Name |
1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c20-14-1-3-15(4-2-14)21-17(25)22-18-24-23-16(26-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNHUDNUWGCDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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